molecular formula C10H7NS2 B8557988 6-ethynyl-2-(methylsulfanyl)-1,3-benzothiazole

6-ethynyl-2-(methylsulfanyl)-1,3-benzothiazole

Cat. No.: B8557988
M. Wt: 205.3 g/mol
InChI Key: JASMHLYNCODRMU-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 6-ethynyl-2-(methylsulfanyl)-1,3-benzothiazole can be achieved through various synthetic routes. One common method involves the reaction of 2-aminobenzothiazole with ethynyl bromide under basic conditions . The reaction is typically carried out in a polar aprotic solvent such as acetonitrile or dichloromethane at reflux temperature for several hours . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

6-ethynyl-2-(methylsulfanyl)-1,3-benzothiazole undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include polar aprotic solvents, elevated temperatures, and specific catalysts depending on the reaction type. Major products formed from these reactions vary based on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Properties

Molecular Formula

C10H7NS2

Molecular Weight

205.3 g/mol

IUPAC Name

6-ethynyl-2-methylsulfanyl-1,3-benzothiazole

InChI

InChI=1S/C10H7NS2/c1-3-7-4-5-8-9(6-7)13-10(11-8)12-2/h1,4-6H,2H3

InChI Key

JASMHLYNCODRMU-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC2=C(S1)C=C(C=C2)C#C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 6-ethynylbenzo[d]thiazole-2-thiol (4.0 g, 21 mmol) from Step 2 of this Example in 20 mL of DMF at 0° C. were added K2CO3 (7.25 g, 5.25 mmol), and MeI (5 mL). The mixture was stirred at rt for 2 h before it was partitioned between EtOAc and water, the organic layer was washed with brine, dried over Na2SO4, and concentrated under reduced pressure. The residue was purified by silica gel chromatography eluting with 3:1 DCM/hexanes to afford 6-ethynyl-2-(methylthio)benzo[d]thiazole (1.5 g, 35%) as an off-white solid. LCMS (ESI) m/z 206 (M+H)+.
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
7.25 g
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Four

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